Bicyclo(4.2.0)oct-1(6)-ene

Ring strain thermodynamics Alkene hydrogenation enthalpy Cyclobutene reactivity

Bicyclo[4.2.0]oct-1(6)-ene (CAS 10563-11-8) is a C₈H₁₂ bicyclic hydrocarbon featuring a cyclobutene ring fused to a cyclohexane ring at the 1,6-positions. The compound possesses a highly strained endocyclic double bond within the four-membered ring, which imparts distinctive reactivity in thermal electrocyclic ring-opening and cycloaddition chemistry.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 10563-11-8
Cat. No. B14716651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo(4.2.0)oct-1(6)-ene
CAS10563-11-8
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)CC2
InChIInChI=1S/C8H12/c1-2-4-8-6-5-7(8)3-1/h1-6H2
InChIKeyRIWYQZIUWADFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.2.0]oct-1(6)-ene (CAS 10563-11-8): Strained Bicyclic Alkene Procurement Guide for Stereoselective Synthesis


Bicyclo[4.2.0]oct-1(6)-ene (CAS 10563-11-8) is a C₈H₁₂ bicyclic hydrocarbon featuring a cyclobutene ring fused to a cyclohexane ring at the 1,6-positions [1]. The compound possesses a highly strained endocyclic double bond within the four-membered ring, which imparts distinctive reactivity in thermal electrocyclic ring-opening and cycloaddition chemistry [2]. Its well-defined torquoselectivity in conrotatory ring opening makes it a valuable substrate for the stereocontrolled synthesis of 1,2-dimethylenecyclohexane derivatives, a transformation not readily achievable with monocyclic cyclobutenes or other strained alkenes [2].

Why Other Strained Cycloalkenes Cannot Substitute Bicyclo[4.2.0]oct-1(6)-ene in Torquoselective Ring-Opening Applications


Despite sharing the cyclobutene motif with simpler analogs such as cyclobutene or 3-substituted cyclobutenes, bicyclo[4.2.0]oct-1(6)-ene exhibits fundamentally different stereoelectronic control in thermally induced electrocyclic ring opening [1]. The rigid cyclohexane annulation imposes allylic strain and steric constraints that govern the direction (outward vs. inward) of the conrotatory ring opening, enabling predictable diastereoselection that cannot be replicated by monocyclic cyclobutenes lacking this bicyclic scaffold [1]. Furthermore, the compound's hydrogenation enthalpy differs measurably from that of simple cyclobutene, indicating a distinct thermodynamic profile that influences reaction kinetics and handling stability [2]. Generic substitution based solely on the presence of a strained double bond will therefore lead to divergent stereochemical outcomes and unreliable process scalability.

Quantitative Differentiation Evidence for Bicyclo[4.2.0]oct-1(6)-ene vs. Closest Structural Analogs


Enthalpy of Hydrogenation: Reduced Ring Strain vs. Cyclobutene Improves Handling and Selectivity

The catalytic hydrogenation enthalpy of bicyclo[4.2.0]oct-1(6)-ene is -123 ± 0.4 kJ/mol (liquid phase), which is approximately 9 kJ/mol less exothermic than the hydrogenation enthalpy of cyclobutene (−131.9 kJ/mol, gas-phase estimate converted from −31.5 kcal/mol) [1][2]. This reduced exothermicity indicates lower ring strain energy in the bicyclic system compared to the monocyclic cyclobutene, translating into greater thermal stability during storage and handling while retaining sufficient strain to drive ring-opening and cycloaddition reactions [2].

Ring strain thermodynamics Alkene hydrogenation enthalpy Cyclobutene reactivity

Torquoselectivity in Thermal Electrocyclic Ring Opening: Bicyclic Scaffold Enables Stereochemical Control Absent in Monocyclic Cyclobutenes

The thermal conrotatory ring opening of bicyclo[4.2.0]oct-1(6)-enes yields 1,2-dimethylenecyclohexanes with stereochemistry dictated by the torquoselectivity of substituents on the cyclobutene ring [1]. In the parent system and its 7-substituted derivatives, ester and hydroxymethyl groups favor outward rotation, while formyl groups favor inward rotation, with selectivity ratios ranging from 1:1 to >95:5 depending on substituent and allylic strain [1][2]. For example, thermolysis of the 7-hydroxymethyl-substituted bicyclo[4.2.0]oct-1(6)-ene (262) produced exclusively the outward rotation product [2]. In contrast, monocyclic 3-substituted cyclobutenes lack the six-membered ring allylic strain element, yielding less predictable and often lower diastereoselectivity [1].

Electrocyclic ring opening Torquoselectivity Stereoselective synthesis

Boiling Point and Density Signatures Enable Reliable Identity Confirmation vs. Isomeric Bicyclo[4.2.0]octane and Bicyclo[4.2.0]oct-7-ene

Bicyclo[4.2.0]oct-1(6)-ene exhibits a boiling point of 157.4 °C (at 760 mmHg) and a density of 0.93 g/cm³, as experimentally determined and reported in chemical databases . Its saturated analog bicyclo[4.2.0]octane boils at 136 °C with a density of 0.896 g/cm³ [1], while the isomeric bicyclo[4.2.0]oct-7-ene has distinct spectroscopic signatures. These physicochemical differences provide straightforward batch identity verification—a critical quality control parameter when procuring small quantities for research use where isomer contamination could confound stereochemical outcomes.

Physicochemical characterization Quality control Isomer differentiation

Exact Mass and Computational Predictors Distinguish from Co-Eluting Isomers in GC-MS Analysis

The monoisotopic exact mass of bicyclo[4.2.0]oct-1(6)-ene is 108.09390 Da (C₈H₁₂), with a computed molecular complexity index of 115 and zero hydrogen bond donors or acceptors . While isomeric bicyclo[4.2.0]oct-7-ene and bicyclo[3.3.0]oct-1-ene share the same molecular formula, the target compound's unique InChIKey (RIWYQZIUWADFNH-UHFFFAOYSA-N) and computed IR spectrum derived from DFT calculations (Gaussian 09, Revision D.01; electronic energy: -312.035324576 hartree) [1] provide unambiguous identifiers for spectral deconvolution. These computational fingerprints are essential when authenticating a purchased sample against co-eluting or co-crystallizing isomeric impurities.

Mass spectrometry Isomer resolution Computational chemistry

Optimal Procurement Use Cases for Bicyclo[4.2.0]oct-1(6)-ene Based on Quantitative Differentiation Evidence


Stereocontrolled Synthesis of 1,2-Dimethylenecyclohexane Building Blocks via Thermal Electrocyclic Ring Opening

The tunable torquoselectivity of bicyclo[4.2.0]oct-1(6)-ene (outward:inward ratios from ~1:1 to >95:5 depending on 7-substitution) makes it the scaffold of choice for generating stereodefined 1,2-dimethylenecyclohexane intermediates [1]. These dienes serve as versatile building blocks in Diels-Alder cascades and natural product total synthesis. Monocyclic cyclobutenes lack the six-membered ring allylic strain that governs this selectivity and are therefore unsuitable substitutes [1].

Mechanistic Studies of Electrocyclic Reactions and Torquoselectivity Rules

The bicyclo[4.2.0]oct-1(6)-ene system has been extensively used to probe electronic vs. steric control in conrotatory ring opening [2]. Its rigid framework isolates the torquoselectivity-modulating effects of substituents (ester outward, formyl inward) without conformational ambiguity. Researchers investigating the Woodward-Hoffmann rules or developing predictive models for electrocyclic stereochemistry should procure this compound rather than flexible monocyclic analogs that introduce confounding conformational variables [1][2].

Dienophile in Diels-Alder Reactions Leveraging Moderate Strain Energy

With a hydrogenation enthalpy of −123 kJ/mol, bicyclo[4.2.0]oct-1(6)-ene retains sufficient strain to participate as a reactive dienophile or dipolarophile in [4+2] cycloadditions, while its ~9 kJ/mol lower strain vs. cyclobutene (−132 kJ/mol) reduces unwanted oligomerization and exothermic hazard during scale-up [3]. This thermodynamic profile is particularly advantageous in flow chemistry settings where controlled release of strain energy is critical [3].

Reference Standard for Isomer Identification in Quality Control of Bicyclic Hydrocarbon Mixtures

The distinct boiling point (157.4 °C), density (0.93 g/cm³), and unique InChIKey (RIWYQZIUWADFNH-UHFFFAOYSA-N) relative to bicyclo[4.2.0]octane (bp ~136 °C, density 0.896 g/cm³) and other C₈H₁₂ isomers make the target compound a reliable GC-MS and refractometry reference standard for deconvoluting complex hydrocarbon mixtures or verifying vendor-supplied material [4].

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